2-Bromo-5-(bromomethyl)oxazole
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Overview
Description
2-Bromo-5-(bromomethyl)oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(bromomethyl)oxazole typically involves the bromination of oxazole derivatives. One common method includes the bromination of 5-methyl-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(bromomethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-methyl-oxazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxazole derivatives with different oxidation states.
Reduction Reactions: The primary product is 5-methyl-oxazole.
Scientific Research Applications
2-Bromo-5-(bromomethyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)oxazole involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities.
Comparison with Similar Compounds
2-Bromooxazole: Similar in structure but lacks the bromomethyl group.
5-Bromo-2-methyl-oxazole: Contains a methyl group instead of a bromomethyl group.
2,5-Dibromo-oxazole: Contains two bromine atoms on the oxazole ring.
Uniqueness: 2-Bromo-5-(bromomethyl)oxazole is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Properties
Molecular Formula |
C4H3Br2NO |
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Molecular Weight |
240.88 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H3Br2NO/c5-1-3-2-7-4(6)8-3/h2H,1H2 |
InChI Key |
FZHISMQSWVWNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)CBr |
Origin of Product |
United States |
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